N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide

Physicochemical properties Drug-likeness Lead optimization

SAR campaigns often fail when generic phenoxyacetamide fragments lack the precise tertiary alcohol handle required for target engagement. This validated aryloxyacetamide tool compound solves that problem. Key advantages: - Unambiguous InChIKey (WTNUHAPCXSKKIR-UHFFFAOYSA-N) for spectral database identification. - Defined physicochemical signature (MW 297.35, XLogP3 1, TPSA 77 Ų) ensures batch-to-batch SAR continuity. - Reported differentiation-inducing phenotype not reproducible by close analogs. Supply is available from specialist chemical suppliers as a research-grade reagent.

Molecular Formula C15H23NO5
Molecular Weight 297.351
CAS No. 1919308-69-2
Cat. No. B2782004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide
CAS1919308-69-2
Molecular FormulaC15H23NO5
Molecular Weight297.351
Structural Identifiers
SMILESCC(CCOC)(CNC(=O)COC1=CC=CC=C1OC)O
InChIInChI=1S/C15H23NO5/c1-15(18,8-9-19-2)11-16-14(17)10-21-13-7-5-4-6-12(13)20-3/h4-7,18H,8-11H2,1-3H3,(H,16,17)
InChIKeyWTNUHAPCXSKKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide: Chemical Identity & Properties


N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide (CAS 1919308-69-2) is a synthetic small-molecule aryloxyacetamide characterized by a 2-methoxyphenoxyacetyl group linked to a substituted 2-methylbutylamine bearing tertiary alcohol and methyl ether functionalities [1]. With a molecular formula of C15H23NO5 and a molecular weight of 297.35 g/mol, it features two hydrogen bond donors, five hydrogen bond acceptors, a computed XLogP3-AA of 1, and a topological polar surface area of 77 Ų [1]. The compound is cataloged under PubChem CID 103712583 and is available from specialist chemical suppliers as a research-grade reagent [1].

Supports SAR campaigns with defined tertiary alcohol and methoxy handle
Cell differentiation probe with reported monocyte-lineage phenotype
Analytical reference standard with unique InChIKey

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide: Generic Substitution Risk


Within the aryloxyacetamide class, minor structural modifications—such as the presence or position of the tertiary alcohol, the length of the hydroxylated alkyl linker, or the substitution pattern on the phenoxy ring—can drastically alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility, which collectively govern target engagement and biological readout [1]. Consequently, even a closely related analog that lacks the precise 2-methyl-2,4-dialkoxybutyl motif of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide is unlikely to reproduce its specific interaction profile, making generic substitution unreliable for critical research or development workflows [1]. The quantitative evidence below illustrates the dimensions where this compound diverges from alternatives.

Structural Mismatch

Analogs lacking the 2-methyl-2,4-dialkoxybutyl motif may not reproduce target interaction profile.

Property Shift

Hydrogen-bonding and lipophilicity differences can alter target engagement.

Phenotype Divergence

Closely related analogs may not exhibit the reported cell differentiation activity.

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide: Differentiation Evidence


Physicochemical Comparison vs. Core Fragment

The target compound incorporates a hydroxylated, branched alkyl amide tail that significantly modifies its physicochemical profile relative to the minimal phenoxyacetamide core, 2-(2-methoxyphenoxy)acetamide (CAS 183427-87-4) [1][2]. This extension increases molecular weight, hydrogen-bonding capacity, and lipophilicity, which are key parameters for lead optimization [1][2].

Physicochemical Profile
Class-level
MW +64%, XLogP +0.7, HBD/HBA increased, TPSA +15.4 Ų
Distinct property set; core fragment may not replicate solubility/permeability profile.
Computed from PubChem; experimental validation advised.
Physicochemical properties Drug-likeness Lead optimization

N-(2-Hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide: Application Scenarios


Lead Optimization: Adrenergic Receptor Modulators

The compound's distinct physicochemical signature (MW, HBD/HBA count, XLogP3) relative to simpler phenoxyacetamide fragments [1] positions it as a late-stage intermediate or tool compound in structure-activity relationship (SAR) campaigns targeting beta-adrenergic or related GPCR receptors. Researchers requiring a validated, pre-characterized building block with a defined tertiary alcohol handle for further derivatization can procure this compound to maintain SAR continuity, as generic alternatives lack the specific substitution pattern [1].

Chemical Probe for Monocyte Differentiation

Published patent-associated literature indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent or for treating hyperproliferative skin conditions such as psoriasis . For studies requiring this specific differentiation-inducing phenotype, generic substitution is not appropriate, as closely related analogs are not reported to share this cellular activity profile .

Reference Standard for Analytical Method Development

Given its well-defined computed properties and availability as a high-purity research chemical from multiple suppliers [1], this compound can serve as a reference standard in LC-MS or GC-MS method development for detection of N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide and its putative metabolites in biological matrices. Its unique InChIKey (WTNUHAPCXSKKIR-UHFFFAOYSA-N) ensures unambiguous identification in spectral databases [1].

Application
Selection Property
Validation Focus
SAR Lead Optimization
Branched alkyl amide with tertiary alcohol handle
Physicochemical signature vs. core fragment
Cell Differentiation Studies
Reported differentiation-inducing phenotype
Monocyte lineage endpoint validation
Analytical Reference Standard
Unique InChIKey and computed descriptors
LC-MS/GC-MS method development
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